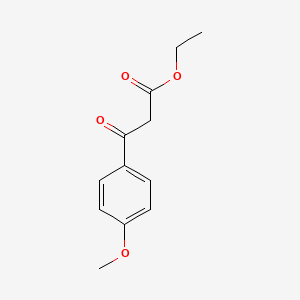

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

描述

Significance of Beta-Keto Esters as Versatile Synthetic Intermediates

The significance of beta-keto esters in synthetic organic chemistry stems from the reactivity of the alpha-protons situated between the two carbonyl groups. These protons are significantly acidic, allowing for the facile formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, capable of participating in a wide range of carbon-carbon bond-forming reactions.

Furthermore, beta-keto esters contain both electrophilic (the carbonyl carbons) and nucleophilic (the alpha-carbon) sites, enabling them to react with a diverse range of chemical partners. nih.gov This dual reactivity is the foundation of their versatility, making them key intermediates in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. nih.govnih.gov Their utility is demonstrated in their application in the synthesis of various heterocyclic compounds, such as pyrimidines and coumarins. researchgate.netnih.gov

Historical Context of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in Organic Synthesis

The history of this compound is intrinsically linked to the development of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1887. scribd.com This reaction involves the base-mediated condensation of two ester molecules to form a beta-keto ester. scribd.comnews-medical.net The "crossed" Claisen condensation, which utilizes two different esters, is particularly relevant for the synthesis of aryl beta-keto esters like this compound. researchgate.netrsc.org In this specific synthesis, a common method involves the reaction of an aryl methyl ketone (like 4-methoxyacetophenone) with a dialkyl carbonate in the presence of a strong base.

Another historically significant reaction for the synthesis of related compounds is the Pechmann condensation, which is used to produce coumarins from phenols and beta-keto esters. While not a direct synthesis of the title compound, this reaction highlights the long-standing importance of aryl beta-keto esters in the synthesis of valuable heterocyclic scaffolds. researchgate.net

Current Research Landscape and Future Directions for Beta-Keto Esters

The field of beta-keto ester chemistry continues to evolve, with current research focusing on developing more efficient, selective, and environmentally friendly synthetic methods.

Recent Research Findings:

A significant area of contemporary research involves the catalytic asymmetric synthesis of chiral molecules using beta-keto esters as starting materials. thieme-connect.com For instance, organocatalytic approaches have been developed for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, providing access to chiral peroxides. nih.gov Furthermore, palladium-catalyzed decarboxylative reactions of allyl β-keto esters have emerged as a powerful tool for the formation of new carbon-carbon bonds under neutral conditions. nih.govnih.gov

Recent studies have also highlighted the potential of beta-keto esters in medicinal chemistry. For example, they have been investigated as potential antibacterial agents that interfere with bacterial quorum sensing, a cell-to-cell communication process. researchgate.netnih.gov Additionally, beta-keto esters are crucial precursors for the synthesis of various heterocyclic compounds with demonstrated antimicrobial and anticancer activities. nih.govrsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H14O4 | sciencedaily.com |

| Molecular Weight | 222.24 g/mol | sciencedaily.com |

| Appearance | Light yellow to yellow to orange clear liquid | sciencedaily.com |

| CAS Number | 2881-83-6 | sciencedaily.com |

| Synonyms | Ethyl 4-methoxybenzoylacetate, p-Anisoylacetic acid ethyl ester | sciencedaily.commdpi.com |

Future Directions:

The future of beta-keto ester chemistry appears bright, with several exciting avenues for exploration. The development of novel catalytic systems for C-H activation of ketones and esters is a promising area that could further expand their synthetic utility. news-medical.net This would allow for more direct and efficient modifications of these molecules, reducing waste and streamlining the synthesis of important compounds. news-medical.net

In the realm of materials science, the unique properties of fluorinated beta-keto esters are being explored for applications in liquid crystals and other advanced materials. Moreover, the inherent reactivity of beta-keto esters will continue to be harnessed in the development of new drugs and agrochemicals. news-medical.net Their role as versatile building blocks ensures their continued importance in both academic research and industrial applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAHENMBSVAAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062683 | |

| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2881-83-6 | |

| Record name | Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2881-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl p-anisoylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl p-anisoylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-anisoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL P-ANISOYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97LJ3S7ZBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 3 4 Methoxyphenyl 3 Oxopropanoate

Classical Ester Synthesis Routes

The traditional approaches to synthesizing Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate are rooted in fundamental organic reactions, primarily leveraging the principles of ester condensation and esterification.

Claisen-Schmidt Condensation Approaches

While the term Claisen-Schmidt condensation is sometimes broadly used, it specifically describes the reaction between an aldehyde or ketone with another carbonyl compound that lacks an alpha-hydrogen, typically leading to an α,β-unsaturated ketone after dehydration. The synthesis of a β-keto ester like this compound is more accurately described by the Claisen condensation , a carbon-carbon bond-forming reaction that occurs between two esters or between an ester and a ketone in the presence of a strong base. byjus.com

When two different esters are used, or an ester and a ketone, the reaction is known as a Crossed Claisen condensation . libretexts.orgchemistrysteps.com This is the most relevant classical pathway for the target molecule. The general mechanism involves the deprotonation of the α-carbon of one carbonyl partner by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. byjus.com This enolate then attacks the electrophilic carbonyl carbon of the second partner. Subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate forms the β-dicarbonyl product. libretexts.org The final deprotonation of the product's highly acidic central methylene (B1212753) group by the alkoxide byproduct is a key driving force for the reaction. jove.commasterorganicchemistry.com An acidic workup is required in the final step to reprotonate the enolate and yield the neutral β-keto ester. youtube.com

Reaction of 4-Methoxyacetophenone with Diethyl Carbonate

A primary example of a crossed Claisen condensation to produce the target compound involves the reaction between 4-methoxyacetophenone and diethyl carbonate. In this reaction, the ketone (4-methoxyacetophenone) serves as the enolate precursor, while the diethyl carbonate acts as the electrophilic acylating agent. A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of the ketone.

The reaction is analogous to the synthesis of ethyl benzoylacetate from acetophenone (B1666503) and ethyl carbonate. orgsyn.org To ensure the desired crossed product and minimize self-condensation of the ketone, the reaction is often carried out under specific conditions.

Table 1: Representative Conditions for Crossed Claisen Condensation Data based on an analogous reaction. orgsyn.org

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 4-Methoxyacetophenone | Diethyl Carbonate | Sodium Ethoxide | Ethanol (B145695)/Toluene | Reflux |

Esterification of Corresponding Carboxylic Acids

An alternative classical route is the esterification of the corresponding carboxylic acid, 3-(4-methoxyphenyl)-3-oxopropanoic acid. This method forms the ethyl ester group in a separate step after the β-keto acid backbone has already been constructed.

One common method is the Fischer esterification , which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and typically requires forcing conditions, such as heating to reflux, to drive the equilibrium towards the ester product.

Another approach involves the use of coupling agents. For instance, benzoylacetic acid can be esterified by reacting it with an alcohol in the presence of a reagent like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds under much milder, non-acidic conditions at room temperature. patsnap.com

Modern Catalytic Synthesis Strategies

Contemporary synthetic chemistry often seeks to improve upon classical methods by employing catalysts that offer greater efficiency, selectivity, and milder reaction conditions.

Metal-Catalyzed Methodologies

Various metal catalysts have been developed for the synthesis of β-keto esters. Lewis acids are commonly employed to promote the condensation reaction. A patented method for producing phenolic hydroxyl-substituted ethyl benzoylacetates involves the reaction of a substituted phenol (B47542) with ethyl cyanoacetate (B8463686) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) or anhydrous ferric chloride, followed by passing hydrogen chloride gas through the mixture. google.com

Another strategy involves the C-H insertion reaction catalyzed by a silver salt of 12-tungstophosphoric acid, which has been shown to be a mild and selective catalyst for synthesizing β-keto esters. google.com Palladium-catalyzed reactions, such as the alcoholysis of 3-iodopropynamides, have also been developed to selectively synthesize related carbamoylacetates, demonstrating the versatility of transition metals in constructing these scaffolds. researchgate.net

Table 2: Examples of Metal Catalysts in β-Keto Ester Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Lewis Acid | Aluminum Trichloride (AlCl₃) | Hoesch-type reaction | google.com |

| Heteropoly Acid Salt | Ag₃PW₁₂O₄₀ | C-H Insertion | google.com |

| Transition Metal | Palladium(II) Acetate (B1210297) | Alcoholysis of Alkyne | researchgate.net |

Organocatalytic and Biocatalytic Pathways

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has become a powerful tool in modern synthesis. acs.org While many classical methods focus on creating the β-keto ester backbone, a significant area of modern research involves the use of organocatalysts for the subsequent, highly selective modification of these versatile building blocks. nih.govresearchgate.net

Cinchona alkaloid derivatives, for example, are widely used as organocatalysts for enantioselective transformations of β-keto esters. nih.gov These catalysts can induce high levels of stereoselectivity in reactions such as α-hydroxylation, allowing for the synthesis of optically active α-hydroxy-β-keto esters, which are valuable chiral building blocks. acs.org These reactions typically proceed through the formation of a chiral nucleophile from the reaction of the β-keto ester with the cinchona alkaloid catalyst. acs.org

Biocatalytic pathways, employing enzymes, also represent a modern strategy. While specific literature on the biocatalytic synthesis of the this compound backbone is sparse, enzymes like lipases are well-known for their ability to catalyze esterification and transesterification reactions under mild conditions, offering a potential green alternative to classical esterification methods.

Optimization of Reaction Conditions and Yields in Synthesis

The yield and efficiency of the synthesis of this compound are highly dependent on several key reaction parameters. These include the choice of solvent, the type and amount of catalyst used, and the reaction temperature and pressure. Careful tuning of these factors is essential to drive the reaction towards the desired product and minimize the formation of byproducts.

Solvent Effects on Synthetic Efficiency

Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. fiveable.me These solvents can effectively solvate the metal cation of the base, thereby increasing the reactivity of the enolate. Anhydrous conditions are critical, as the presence of water can lead to the hydrolysis of the esters and quench the strong base, significantly reducing the yield. fiveable.me

While specific studies detailing solvent effects on the synthesis of this compound are limited, research on analogous crossed Claisen condensations provides valuable insights. The following table illustrates the typical impact of different solvents on the yield of β-keto esters in related reactions.

Table 1: Illustrative Effect of Solvent on the Yield of an Aryl β-Keto Ester

| Solvent | Dielectric Constant (ε) | Typical Yield (%) |

|---|---|---|

| Toluene | 2.4 | Moderate |

| Diethyl Ether | 4.3 | Good |

| Tetrahydrofuran (THF) | 7.6 | High |

| Dimethylformamide (DMF) | 37 | High |

Note: This data is representative of general findings in Claisen condensations and not specific to this compound.

Catalyst Selection and Loading in Reaction Performance

The Claisen condensation is a base-catalyzed reaction, and the choice of base is critical. wikipedia.org Strong, non-nucleophilic bases are required to generate the enolate from ethyl acetate in sufficient concentration to initiate the condensation. Commonly used bases include sodium ethoxide, sodium hydride (NaH), and lithium diisopropylamide (LDA). wikipedia.org The base must be strong enough to deprotonate the α-carbon of the ester but should not readily engage in side reactions such as saponification.

The catalyst loading, which in this context refers to the stoichiometric amount of base, is also a crucial factor. At least one full equivalent of the base is necessary because the resulting β-keto ester is more acidic than the starting alcohol and is deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion. wikipedia.org

The following table demonstrates the effect of different bases on the yield of products in Claisen-Schmidt reactions, a related condensation reaction.

Table 2: Influence of Catalyst on a Condensation Reaction Yield

| Catalyst (Base) | Molar Ratio (Catalyst:Substrate) | Yield (%) |

|---|---|---|

| NaOH | 0.10 | 95 |

| NaOH | 0.20 | 98 |

| KOH | 0.20 | 85 |

| NaOAc | 0.20 | Low |

| NH4OAc | 0.20 | Low |

Note: Data from a study on Claisen-Schmidt condensation, illustrating the importance of base selection and loading. researchgate.net

Temperature and Pressure Influence on Product Formation

Temperature is a significant factor influencing the rate of the Claisen condensation. Generally, these reactions are conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. fiveable.me Higher temperatures can increase the reaction rate but may also promote side reactions, such as self-condensation of ethyl acetate or decomposition of the product. For sensitive substrates, lower temperatures are often employed to improve selectivity.

The influence of pressure on Claisen condensations is not as extensively studied as other parameters. For most laboratory-scale syntheses, the reaction is carried out at atmospheric pressure. High-pressure conditions are not typically necessary for this type of condensation. However, in industrial processes, pressure might be manipulated to control the boiling point of low-boiling reactants or solvents.

The table below provides a general illustration of how temperature can affect the yield in a condensation reaction.

Table 3: General Effect of Temperature on Condensation Reaction Yield

| Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|

| 25 (Room Temp) | 24 | Moderate |

| 50 | 8 | Good |

| 80 (Reflux) | 4 | High |

Note: This table provides a generalized representation of the temperature effect on condensation reactions and is not based on specific experimental data for this compound.

Advanced Chemical Transformations and Reaction Mechanisms of Ethyl 3 4 Methoxyphenyl 3 Oxopropanoate

Electrophilic and Nucleophilic Reactivity of the Carbonyl Centers

The structure of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate contains two distinct carbonyl groups: a ketone and an ester. The ketone carbonyl is inherently more electrophilic than the ester carbonyl. This difference in reactivity is attributed to the resonance donation from the ethoxy group's lone pair of electrons into the ester carbonyl, which reduces its partial positive charge and thus its susceptibility to nucleophilic attack.

Consequently, nucleophiles will preferentially attack the ketonic carbonyl carbon. For instance, in reactions with organometallic reagents or hydrides, the primary site of reaction is the ketone. Conversely, the carbonyl oxygens possess nucleophilic character, with the lone pairs capable of attacking strong electrophiles. Protonation under acidic conditions, for example, activates the carbonyl group towards nucleophilic attack. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring enhances the electron density of the aromatic system and slightly modulates the reactivity of the adjacent ketone.

Enolate Chemistry and Alkylation Reactions

The methylene (B1212753) protons situated between the two carbonyl groups (the α-protons) of this compound are significantly acidic (predicted pKa ≈ 10.34) due to the resonance stabilization of the resulting conjugate base, the enolate. chembk.com This enolate is an ambident nucleophile, capable of reacting with electrophiles at either the central carbon (C-alkylation) or the oxygen atom (O-alkylation).

The course of the reaction is heavily influenced by the reaction conditions. The use of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), under kinetic control (aprotic solvent, low temperature) typically favors the formation of the enolate for subsequent C-alkylation. This reaction is a cornerstone of C-C bond formation, allowing the introduction of alkyl groups at the α-position through an S(_N)2 reaction with alkyl halides. The choice of base is critical; weaker bases like sodium ethoxide can lead to reversible enolate formation and potential side reactions.

A notable reaction involving the α-position is oximation. Treatment of this compound with ethyl nitrite (B80452) in the presence of a base like potassium carbonate leads to the formation of (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate. researchgate.net This transformation proceeds through the enolate, which attacks the nitrosating agent.

Condensation Reactions and Heterocycle Annulation

The 1,3-dicarbonyl moiety of this compound is an ideal precursor for condensation reactions with various dinucleophiles or electrophiles to construct a diverse range of heterocyclic systems. These reactions are fundamental in medicinal chemistry and materials science.

One of the most prominent applications is the Hantzsch Pyridine (B92270) Synthesis . This multi-component reaction involves the condensation of the β-keto ester (2 equivalents), an aldehyde, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org When 4-methoxybenzaldehyde (B44291) is not the aldehyde component, this compound can be used as the β-keto ester component to yield highly substituted 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives. acs.orgnih.gov

Another significant transformation is the Gewald Thiophene (B33073) Synthesis . This reaction allows for the formation of polysubstituted 2-aminothiophenes through the condensation of an α-cyanoester, a carbonyl compound, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org By reacting this compound (serving as the carbonyl component) with an active methylene nitrile (like malononitrile) and sulfur, substituted thiophenes can be synthesized. umich.eduarkat-usa.org

Furthermore, condensation with binucleophiles such as hydrazines or ureas can lead to the formation of five- and six-membered heterocycles. For example, reaction with hydrazine (B178648) derivatives yields pyrazoles, while reaction with urea (B33335) or thiourea (B124793) can produce pyrimidines or thioxopyrimidines. The reaction with o-phenylenediamine (B120857) can furnish 1,5-benzodiazepine derivatives. mdpi.com

Table 1: Heterocyclic Synthesis from this compound and Analogs

| Co-reactant(s) | Resulting Heterocycle Core | Reaction Name/Type |

| Aldehyde, Ammonia | Dihydropyridine/Pyridine | Hantzsch Synthesis wikipedia.orgorganic-chemistry.org |

| Active Methylene Nitrile, Sulfur | 2-Aminothiophene | Gewald Reaction wikipedia.orgorganic-chemistry.org |

| Hydrazine | Pyrazolone | Condensation |

| o-Phenylenediamine | 1,5-Benzodiazepine | Condensation mdpi.com |

| p-Anisidine | Quinolinone | Conrad-Limpach Reaction mdpi.com |

Reduction Chemistry and Stereoselective Transformations

The reduction of the ketone functionality within this compound offers a direct route to chiral β-hydroxy esters, which are valuable intermediates in the synthesis of pharmaceuticals. Achieving high stereoselectivity in this reduction is a key challenge addressed by both asymmetric catalysis and biocatalysis.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of β-keto esters. This is typically achieved using chiral transition metal catalysts, most notably those based on ruthenium, rhodium, or iridium, complexed with chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The mechanism generally involves the coordination of the β-keto ester to the chiral metal center. The substrate coordinates in a bidentate fashion through the keto and ester carbonyl oxygens, forming a rigid chelate structure. This chelation, in the chiral environment provided by the ligand, forces the substrate to adopt a specific conformation. Hydrogen is then delivered from the metal hydride complex to one face of the ketone carbonyl, leading to the formation of one enantiomer of the corresponding β-hydroxy ester in excess. The efficiency and enantioselectivity of the reaction are highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions such as temperature and hydrogen pressure.

Biocatalysis offers an environmentally benign and highly selective alternative for the reduction of β-keto esters. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are widely employed for this purpose. nih.govnih.gov These enzymes, often used as whole-cell systems (e.g., Saccharomyces cerevisiae or baker's yeast) or as isolated enzymes, utilize cofactors like NADPH or NADH to deliver a hydride to the ketone. youtube.comresearchgate.net

The active site of the enzyme is chiral, which allows it to distinguish between the two prochiral faces of the ketone carbonyl. The substrate binds to the active site in a preferred orientation, governed by steric and electronic interactions. According to Prelog's rule, the hydride is delivered to one specific face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol product with high enantiomeric excess (ee). youtube.com

For instance, the reduction of ethyl acetoacetate (B1235776) with baker's yeast is a classic laboratory experiment that yields (S)-ethyl 3-hydroxybutanoate with good enantioselectivity. ethz.ch Similar high stereoselectivity has been achieved in the reduction of various β-keto esters using engineered ketoreductases from organisms like Chryseobacterium sp. and Pichia stipitis. alaska.edunih.gov The choice of enzyme and reaction conditions can be tailored to produce either the (R) or (S) enantiomer of the desired product.

Table 2: Examples of Stereoselective Reduction of β-Keto Esters

| Substrate | Catalyst/Enzyme | Product Configuration | Conversion / Yield | Enantiomeric Excess (ee) |

| Ethyl 4-chloro-3-oxobutanoate | Saccharomyces cerevisiae | (S) | 84% Yield | 93% ee nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase (ChKRED20) | (S) | >99% Conversion | >99.5% ee nih.gov |

| Ethyl 2'-ketopantothenate | Engineered Ketoreductase (M3) | (R) | 86% Yield | >99% ee rsc.org |

| Various β-keto arylphosphonates | Various Ketoreductases | (anti) or (syn) | up to 96% Yield | up to >99% ee researchgate.net |

Rearrangement Reactions Involving Beta-Keto Ester Moieties

While less common than condensation or reduction, rearrangement reactions of β-keto esters and their derivatives provide pathways to structurally unique molecules. The specific functional groups present in this compound and its derivatives can facilitate various molecular reorganizations.

One potential transformation is the Favorskii Rearrangement . This reaction typically involves α-halo ketones. If this compound were to be halogenated at the α-position (e.g., with bromine or chlorine), treatment with a base like an alkoxide could induce a rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a rearranged ester product. msu.edu The regioselectivity of the cyclopropanone ring-opening is dictated by the stability of the resulting carbanionic intermediate.

Another type of rearrangement can be initiated by photo-oxidation. For example, the singlet oxygen-mediated oxidation of β-keto esters in the presence of a base can lead to a tandem oxidation and rearrangement, ultimately forming 2-hydroxymalonic acid derivatives after workup. rsc.org These types of rearrangements, while requiring specific derivatization or reaction conditions, highlight the potential for more complex skeletal transformations originating from the β-keto ester scaffold.

Wolff Rearrangement and Related Processes

The Wolff rearrangement is a powerful reaction in organic chemistry that converts an α-diazocarbonyl compound into a ketene (B1206846) through a 1,2-rearrangement with the extrusion of dinitrogen. digitellinc.com This rearrangement can be initiated by thermolysis, photolysis, or transition-metal catalysis. digitellinc.com The resulting highly reactive ketene intermediate can be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions. digitellinc.comresearchgate.net

For this compound to undergo a Wolff rearrangement, it must first be converted into its corresponding α-diazo derivative, Ethyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate. This transformation is typically achieved through a diazo-transfer reaction. A reported method for this synthesis involves reacting this compound with a sulfonyl azide, such as 4-acetamidobenzenesulfonyl azide, in the presence of a base like triethylamine (B128534). rsc.org

Once Ethyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate is formed, it can undergo the Wolff rearrangement to generate a key ketene intermediate. The general mechanism involves the loss of N₂ to form a carbene, which then rearranges. rsc.org The migratory aptitude of the substituents is a key factor in the rearrangement, and in this case, the 4-methoxyphenyl (B3050149) group is expected to migrate. researchgate.net

While specific studies on the Wolff rearrangement of Ethyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate are not extensively documented, research on the closely related methyl ester, methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate, provides valuable insight. In one study, the thermal reaction of this methyl diazo ester with 2-methoxypropene (B42093) was investigated. This reaction proceeds through a cascade involving a Wolff rearrangement, an intermolecular [2+2] cycloaddition of the resulting ketene with the enol ether, and a subsequent retro-ene reaction to afford the final product. rsc.org

Table 1: Thermal Reaction of Methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate with 2-Methoxypropene rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate | 2-Methoxypropene | Thermal | (E)-Methyl 5-methoxy-2-(4-methoxyphenyl)-3-oxohex-4-enoate | 69% |

The conditions for the Wolff rearrangement—thermal, photochemical, or metal-catalyzed—can influence the reaction pathway and product distribution. researchgate.net For instance, rhodium (II) and copper catalysts are commonly employed to promote the decomposition of diazo compounds and facilitate subsequent reactions. digitellinc.comresearchgate.net These metal-catalyzed reactions can lead to various outcomes, including cyclopropanation, C-H insertion, or ylide formation, in competition with the Wolff rearrangement. digitellinc.com

Ring Expansion and Contraction Methodologies

The structural features of this compound and its derivatives also allow for their application in methodologies aimed at constructing or modifying cyclic systems, specifically through ring expansion and contraction.

Ring Expansion:

A notable method for one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction sequence typically involves the formation of a 1-aminomethyl-cycloalkanol from a cyclic ketone, followed by diazotization with nitrous acid to induce rearrangement and ring expansion. wikipedia.org this compound can be envisioned as a precursor in a multi-step synthesis to generate a substrate for a Tiffeneau-Demjanov type reaction. For example, it could be used to introduce a two-carbon unit to a cyclic ketone, which after several functional group transformations could lead to the required aminomethyl alcohol for the rearrangement.

While direct examples utilizing this compound in a Tiffeneau-Demjanov rearrangement are not prominent in the literature, the general applicability of this reaction for the synthesis of five, six, and seven-membered rings is well-established. wikipedia.org A related strategy involves the reaction of a cyclic ketone with diazomethane (B1218177) or other diazoalkanes, which can also lead to ring expansion. nih.gov

Ring Contraction:

The Wolff rearrangement itself is a powerful tool for ring contraction. digitellinc.com When a cyclic α-diazo ketone undergoes the Wolff rearrangement, the resulting ring-contracted ketene can be trapped by a nucleophile to afford a smaller carbocyclic or heterocyclic ring system. digitellinc.comrsc.org

To apply this methodology using this compound as a starting material, one would first need to incorporate it into a cyclic structure, for instance, through a Dieckmann condensation or a similar cyclization strategy to form a cyclic β-keto ester. Subsequent conversion of this cyclic ketone to an α-diazo ketone, followed by a Wolff rearrangement, would lead to a ring-contracted product. For example, a six-membered cyclic α-diazo ketone would contract to a five-membered ring carboxylic acid derivative upon rearrangement and trapping with water. digitellinc.com

Table 2: General Scheme for Ring Contraction via Wolff Rearrangement

| Starting Material Type | Key Intermediate | Reaction | Product Type |

| Cyclic β-keto ester | Cyclic α-diazo ketone | Wolff Rearrangement | Ring-contracted carboxylic acid derivative |

The efficiency and outcome of these ring expansion and contraction strategies are highly dependent on the specific substrates and reaction conditions employed. The 4-methoxyphenyl substituent on the starting material can influence the reactivity and migratory aptitude in these rearrangements.

Applications of Ethyl 3 4 Methoxyphenyl 3 Oxopropanoate As a Building Block in Complex Molecule Synthesis

Construction of Substituted Pyrazoles and Pyrazolidinones

The 1,3-dicarbonyl motif within Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate makes it an ideal precursor for the synthesis of five-membered heterocyclic systems containing nitrogen, such as pyrazoles and their reduced-form, pyrazolidinones.

Synthesis of 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one Derivatives

The reaction of β-ketoesters with hydrazine (B178648) hydrate (B1144303) is a classical and straightforward method for the preparation of pyrazolones. In this reaction, this compound undergoes a cyclocondensation reaction with hydrazine. The reaction typically proceeds by initial formation of a hydrazone at the ketonic carbonyl, followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization and elimination of ethanol (B145695). This process yields 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, a key intermediate for various pharmaceuticals. The reaction between related β-ketoesters and hydrazine hydrate to form pyrazolidinone structures is a well-established synthetic route. rsc.orgresearchgate.net

Table 1: Synthesis of 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one |

Annulation to Form Pyrazolo[1,5-a]pyrimidine Systems

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems with significant biological activities. Their synthesis can be achieved using this compound as the foundational starting material. The process is typically a two-step sequence.

First, the title β-ketoester is used to synthesize a substituted 5-aminopyrazole intermediate, such as 5-amino-3-(4-methoxyphenyl)pyrazole. Subsequently, this aminopyrazole undergoes a condensation reaction with a 1,3-dicarbonyl compound, like acetylacetone (B45752) or another β-ketoester. researchgate.netbeilstein-journals.org The reaction involves the nucleophilic exocyclic amino group of the pyrazole (B372694) attacking one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.govresearchgate.net This annulation strategy provides a versatile route to a library of substituted pyrazolo[1,5-a]pyrimidines. researchgate.net

Table 2: Annulation Reaction for Pyrazolo[1,5-a]pyrimidine Synthesis

| Pyrazole Intermediate | 1,3-Dicarbonyl Reactant | Product |

| 5-Amino-3-(4-methoxyphenyl)pyrazole | Acetylacetone | 2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-ol |

| 5-Amino-3-(4-methoxyphenyl)pyrazole | Ethyl Acetoacetate (B1235776) | 7-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one |

Formation of Indole (B1671886) and Benzofuran Scaffolds

The reactive nature of this compound also allows for its use in the construction of indole frameworks, which are core structures in many biologically active compounds.

Nenitzescu Indole Synthesis Variations

The Nenitzescu indole synthesis is a powerful method for creating 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com A variation of this reaction can utilize this compound. In this approach, the β-ketoester is first converted into its corresponding β-enamino ester, for example, by reacting it with ammonia (B1221849) or a primary amine. This enamine intermediate, ethyl 3-amino-3-(4-methoxyphenyl)acrylate, then undergoes the classical Nenitzescu reaction with a benzoquinone. The mechanism involves a Michael addition of the enamine to the quinone, followed by a nucleophilic attack from the enamine pi bond and subsequent elimination to form the indole ring. wikipedia.org This method has been adapted for various substrates and can be promoted by Lewis acid catalysts. researchgate.netnih.gov

Synthesis of Indole-3-carboxylates

A highly effective pathway to indole-3-carboxylates that originates from β-ketoesters is the Japp-Klingemann reaction, followed by Fischer indole cyclization. wikipedia.org This two-step process begins with the reaction of this compound with an aryl diazonium salt under basic or neutral conditions. synarchive.com This coupling reaction proceeds via deprotonation of the active methylene (B1212753) group of the β-ketoester, which then attacks the diazonium salt. The resulting unstable azo compound undergoes hydrolysis and decarboxylation to yield a stable arylhydrazone. wikipedia.org

This arylhydrazone intermediate is then subjected to the conditions of the Fischer indole synthesis. youtube.com Upon heating in the presence of a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, the hydrazone undergoes rearrangement and cyclization to afford the final indole product, specifically an ethyl 1-aryl-2-substituted-5-(4-methoxyphenyl)indole-3-carboxylate. This sequence is a robust and widely used method for preparing diversely substituted indoles. wikipedia.orgspringernature.com

Table 3: Japp-Klingemann/Fischer Synthesis of Indole-3-carboxylates

| Step | Reactants | Intermediate/Product |

| 1. Japp-Klingemann | This compound + Aryl Diazonium Salt | Arylhydrazone of ethyl 2-(4-methoxyphenyl)-2,3-dioxopropanoate |

| 2. Fischer Cyclization | Arylhydrazone intermediate + Acid Catalyst | Substituted Ethyl Indole-3-carboxylate |

Development of Thiophene (B33073) and Thiazolidine (B150603) Architectures

Heterocycles containing sulfur are of significant interest in medicinal chemistry. This compound provides a convenient entry point for the synthesis of thiophene and thiazolidine derivatives.

Development of Thiophene Architectures

The Gewald reaction is a multicomponent reaction that synthesizes highly substituted 2-aminothiophenes. wikipedia.orgarkat-usa.org In a common variation of this reaction, this compound can serve as the ketone component. The reaction involves the condensation of the β-ketoester, an α-cyanoester (such as ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base like triethylamine (B128534) or morpholine. researchgate.net

The mechanism is believed to start with a Knoevenagel condensation between the ketone carbonyl of the title compound and the active methylene of the cyano-compound. wikipedia.org This is followed by the addition of sulfur to the activated double bond and subsequent intramolecular cyclization and tautomerization to yield a polysubstituted 2-aminothiophene. This one-pot synthesis is highly efficient for creating complex thiophene derivatives. researchgate.netresearchgate.net

Table 4: Gewald Synthesis of a Substituted Thiophene

| Component 1 | Component 2 | Component 3 | Sulfur Source | Product |

| This compound | Malononitrile (B47326) | Base (e.g., Morpholine) | Elemental Sulfur | Ethyl 2-amino-4-(4-methoxyphenyl)-5-cyanothiophene-3-carboxylate |

Development of Thiazolidine Architectures

Thiazolidinones are another important class of sulfur-containing heterocycles. Their synthesis often involves the cyclocondensation of an imine with a thiol-containing carboxylic acid. hilarispublisher.comresearchgate.net this compound can be used as a precursor in a three-component reaction for the synthesis of thiazolidin-4-ones. This reaction typically involves an amine, the β-ketoester, and a mercaptoalkanoic acid, such as thioglycolic acid. nih.gov

In this process, the ketone carbonyl of this compound first condenses with a primary amine (e.g., an aniline (B41778) derivative) to form an imine intermediate (a Schiff base). This intermediate is not isolated but reacts in situ with thioglycolic acid. The thiol group of the acid adds across the C=N double bond of the imine, and subsequent intramolecular cyclization via condensation between the amine and the carboxylic acid group furnishes the thiazolidin-4-one ring system. nih.gov This approach allows for the generation of a variety of substituted thiazolidinones.

Multi-component Reactions for Thiophene Synthesis

The Gewald reaction is a well-established multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization to yield the final thiophene product. wikipedia.org

In the context of the Gewald reaction, this compound can serve as the active methylene carbonyl component. Its ketone functionality can react with an α-cyanoester, such as malononitrile or ethyl cyanoacetate, to initiate the reaction cascade. The presence of the ester group and the methoxy-substituted aromatic ring in the final thiophene product offers further opportunities for functionalization, making it a valuable precursor for a diverse range of thiophene derivatives. While the general mechanism of the Gewald reaction is well-understood, the exact mechanism of sulfur addition is still a subject of investigation. wikipedia.org The reaction can be promoted by various bases and has been shown to be amenable to microwave irradiation, which can lead to improved reaction times and yields. wikipedia.org

Table 1: Components of the Gewald Reaction for Thiophene Synthesis

| Component | Role in the Reaction | Example |

| Ketone/Aldehyde | Carbonyl component for initial condensation | This compound |

| α-Cyanoester | Active methylene component | Ethyl cyanoacetate, Malononitrile |

| Elemental Sulfur | Provides the sulfur atom for the thiophene ring | S₈ |

| Base | Catalyst for condensation and cyclization | Morpholine, Triethylamine, Piperidine |

1,3-Thiazolidinone Derivative Synthesis

1,3-Thiazolidinones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities. sysrevpharm.org The synthesis of 1,3-thiazolidinone derivatives often involves the reaction of a compound containing a carbonyl group with a source of sulfur and an amine.

This compound can be a key starting material for the synthesis of novel 1,3-thiazolidinone derivatives. A plausible synthetic route involves the initial reaction of the β-keto ester with a primary amine to form an enamine intermediate. This intermediate can then undergo cyclization with a sulfur-containing reagent, such as thioglycolic acid, to form the 1,3-thiazolidinone ring. The reaction typically proceeds via the formation of a Schiff base followed by cyclization. The specific reaction conditions, including the choice of solvent and catalyst, can influence the yield and purity of the final product. The resulting 1,3-thiazolidinone derivatives bearing the 4-methoxyphenyl (B3050149) substituent can be further modified to explore their structure-activity relationships for various therapeutic applications.

Precursor for Advanced Amino Acid Derivatives and Chiral Synthons

The structural features of this compound make it an ideal precursor for the synthesis of non-proteinogenic amino acids and chiral synthons, which are important components of many pharmaceuticals.

A key transformation of this compound is its oximation to form (E)-ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate. This reaction can be achieved using ethyl nitrite (B80452) in the presence of multi-pore activated-K2CO3. The resulting oxime is a versatile intermediate that can be converted into the corresponding erythro-2-acetamido-3-hydroxy-3-(4-methoxyphenyl)propionic ethyl ester through a one-pot procedure. The stereochemistry of these compounds has been confirmed by X-ray crystallography, revealing the specific spatial arrangement of the functional groups.

Glycidic esters are important intermediates in the synthesis of various pharmaceuticals, including the cardiovascular drug diltiazem (B1670644). The Darzens glycidic ester condensation is a classic method for preparing these compounds, involving the reaction of an aldehyde or ketone with an α-haloester in the presence of a base. researchgate.netmychemblog.comorganic-chemistry.org

This compound can be a precursor to the corresponding aldehyde required for the Darzens condensation. Alternatively, the thermodynamically favorable trans-diastereomer of 3-(4-methoxyphenyl)glycidic acid esters can be synthesized via the Darzens condensation and subsequently resolved to obtain the optically pure (2R,3S) isomer, a key intermediate for diltiazem. google.comgoogle.com The synthesis of optically active glycidate esters can also be achieved through enzymatic resolution of a racemic mixture of the trans-esters. google.com

Table 2: Key Intermediates from this compound

| Intermediate | Synthetic Method | Potential Application |

| (E)-ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate | Oximation with ethyl nitrite | Precursor to amino acid esters |

| erythro-2-acetamido-3-hydroxy-3-(4-methoxyphenyl)propionic ethyl ester | Reduction and acetylation of the oxime | Advanced amino acid derivative |

| trans-3-(4-methoxyphenyl)glycidic acid ester | Darzens condensation | Intermediate for diltiazem synthesis |

Integration into Quinolinone and Pyrrolocoumarin Structures

The reactivity of this compound allows for its incorporation into more complex fused heterocyclic systems, such as quinolinones and pyrrolocoumarins, which are scaffolds for compounds with diverse biological activities.

The synthesis of quinolinone derivatives can be achieved through various methods, including the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. This compound can serve as the β-ketoester component in this reaction, leading to the formation of 4-hydroxyquinolin-2(1H)-ones substituted with a 4-methoxyphenyl group at the 3-position. These quinolinone derivatives can be further functionalized to explore their potential as therapeutic agents.

Pyrrolocoumarins are another class of heterocyclic compounds that can be synthesized using this compound as a starting material. The synthesis can proceed through the formation of a pyrrole (B145914) ring fused to a coumarin (B35378) core. For instance, the reaction of a 3-aminocoumarin (B156225) with this compound can lead to the formation of a pyrrolocoumarin derivative. The specific reaction pathway and the resulting substitution pattern on the pyrrolocoumarin ring will depend on the reaction conditions and the other reactants employed.

Research in Medicinal Chemistry and Biological Applications of Derivatives

Design and Synthesis of Novel Pharmacological Agents

The design of new pharmacological agents often begins with a privileged scaffold, a molecular framework that is known to interact with specific biological targets. Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate represents such a scaffold, amenable to chemical modifications that can enhance its therapeutic properties and lead to the development of new drug candidates.

Scaffold Derivatization for Drug Discovery

The derivatization of the this compound scaffold is a key strategy in drug discovery for generating libraries of compounds with diverse biological activities. The presence of multiple reactive sites allows for the introduction of various functional groups and the construction of new heterocyclic rings. This approach has been instrumental in the synthesis of novel compounds for high-throughput screening and the identification of lead structures. A common strategy involves the condensation of the β-ketoester with hydrazine (B178648) derivatives to form pyrazoles, or with sulfur-containing reagents to yield thiophenes. These heterocyclic cores can then be further functionalized to explore a wider chemical space and optimize pharmacological activity. For instance, new pyrazole (B372694) derivatives have been synthesized by reacting 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, a direct cyclization product of this compound and hydrazine, with a variety of aldehydes and amines to produce a library of potential therapeutic agents researchgate.net.

Structure-Activity Relationship (SAR) Studies of Functionalized Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the key structural features required for their pharmacological effects.

In the context of anticancer agents, SAR studies on pyrazole derivatives have highlighted the importance of specific substitutions on the pyrazole ring and the phenyl moieties. For example, in a series of 1,5-diarylpyrazole derivatives, a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl substituent at the 1-position of the pyrazole ring was found to be critical for potent cyclooxygenase-2 (COX-2) inhibitory activity acs.org. Furthermore, the nature of the substituent at the 5-position of the pyrazole, which is derived from the 4-methoxyphenyl (B3050149) group of the starting material, significantly influences activity. For instance, a para-substituted phenyl ring at this position is a key requirement for potent cannabinoid CB1 receptor antagonism in certain pyrazole series encyclopedia.pub.

For anti-inflammatory pyrazole derivatives, the presence of the 4-methoxyphenyl group is often associated with enhanced activity. In a study of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, various heterocyclic systems were introduced at the 4-position of the pyrazole ring, leading to compounds with significant anti-inflammatory properties nih.gov. The electronic nature and steric bulk of the substituents on the appended heterocyclic rings were found to modulate the anti-inflammatory potency. Docking studies have suggested that the 4-methoxyphenyl group can engage in favorable interactions, such as arene-cation interactions with arginine residues within the active site of enzymes like COX-2, thereby enhancing binding affinity and biological activity mdpi.com.

Investigation of Biological Activities and Targets

Derivatives of this compound have been investigated for a wide range of biological activities, with a primary focus on their potential as anticancer, anti-inflammatory, and analgesic agents. These studies have not only demonstrated the therapeutic potential of these compounds but have also helped in identifying their molecular targets and mechanisms of action.

Anticancer Activity of Pyrazole and Thiophene (B33073) Derivatives

The development of novel anticancer agents is a major focus of medicinal chemistry research, and derivatives of this compound have shown considerable promise in this area. Both pyrazole and thiophene derivatives synthesized from this scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.

Pyrazole Derivatives:

A number of pyrazole derivatives incorporating the 4-methoxyphenyl moiety have been synthesized and evaluated for their anticancer properties. For instance, a series of 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives exhibited good anticancer activities against human colon carcinoma (HCT-116) and prostate cancer (PC-3) cell lines researchgate.net. The introduction of different substituents through reaction with various aldehydes and amines allowed for the exploration of the SAR, revealing that specific structural modifications could enhance cytotoxicity. Another study on novel pyrazole derivatives showed that compounds with a 4-methoxyphenyl substituent displayed inhibitory activity against tumor cell growth mdpi.com. Fused pyrazole derivatives have also been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy nih.govnih.gov.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyranopyrazole 4j | GL261 (Glioblastoma) | 20 | tandfonline.com |

| Pyrazolo[4,3-e] acs.orgnih.govtandfonline.comtriazine derivative | Colo205 (Colorectal adenocarcinoma) | 4 | mdpi.com |

| 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (Ovarian tumor) | 0.04 | researchgate.net |

Thiophene Derivatives:

Thiophene-based compounds derived from precursors related to this compound have also been identified as potential anticancer agents tandfonline.com. A series of thiophene derivatives were synthesized and evaluated for their cytotoxicity, with some compounds showing high potency against hepatocellular carcinoma (HepG2) and other cancer cell lines globalresearchonline.net. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival globalresearchonline.net. The structural versatility of the thiophene ring allows for extensive modification to optimize anticancer efficacy tandfonline.com.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative 1 | MCF-7 (Breast adenocarcinoma) | 33.1-66.3 | taylorandfrancis.com |

| Thiophene Derivative 2 | NCI-H460 (Non-small cell lung cancer) | 0.01-16.2 | taylorandfrancis.com |

| Thiophene Derivative 3 | SF-268 (CNS cancer) | 0.01-16.2 | taylorandfrancis.com |

Anti-inflammatory and Analgesic Agent Development

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the development of effective anti-inflammatory and analgesic agents remains a significant therapeutic goal. Pyrazole derivatives of this compound have emerged as a promising class of compounds with potent anti-inflammatory and analgesic properties.

Many of these derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain researchgate.netsciencescholar.us. A series of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives showed significant anti-inflammatory activities, comparable to the commercial drug celecoxib nih.gov. Another study on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives containing a 4-methoxyphenyl group demonstrated potent COX-2 inhibitory activity and in vivo anti-inflammatory effects tandfonline.com. Some pyrazole derivatives have also been shown to possess analgesic effects that are comparable to standard drugs like indomethacin researchgate.net. The development of these compounds highlights the potential of the this compound scaffold in generating new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.

Enzyme Inhibition Studies and Metabolic Pathway Modulation

The targeted inhibition of specific enzymes is a fundamental strategy in modern drug discovery. Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

As mentioned, a significant area of research has been the inhibition of COX enzymes by pyrazole derivatives. The 1,5-diarylpyrazole structure, which can be synthesized from β-ketoesters like this compound, is a well-established scaffold for selective COX-2 inhibitors such as celecoxib acs.org. These inhibitors fit into the active site of the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.

In addition to COX enzymes, other enzymes have been targeted. For instance, some thiophene derivatives have been reported as inhibitors of lipoxygenase (LOX), another key enzyme in the inflammatory pathway taylorandfrancis.comnih.gov. The inhibition of both COX and LOX pathways can offer a broader anti-inflammatory effect. Furthermore, pyrazole derivatives have been explored as inhibitors of other enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides researchgate.net, and meprin α and β, which are metalloproteases involved in inflammation and fibrosis nih.govsemanticscholar.org. Certain pyrazole derivatives have also shown inhibitory activity against protein kinase B (PKBβ/AKT2), a key enzyme in cell signaling pathways that are often dysregulated in cancer tandfonline.com. These studies underscore the broad potential of derivatives from the this compound scaffold to modulate various enzymatic activities and metabolic pathways.

| Derivative Class | Enzyme Target | Biological Effect | Reference |

| Pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | acs.orgnih.gov |

| Thiophene Derivatives | 5-Lipoxygenase (5-LOX) | Anti-inflammatory | nih.gov |

| Pyrazole Derivatives | Meprin α and β | Modulation of inflammation and fibrosis | nih.govsemanticscholar.org |

| Pyranopyrazole Derivatives | Protein Kinase B (PKBβ/AKT2) | Anticancer | tandfonline.com |

Antitubercular Activity Research

Derivatives incorporating the 4-methoxyphenyl moiety, akin to the structure of this compound, have been a subject of investigation for their potential against Mycobacterium tuberculosis. Research has focused on synthesizing novel compounds and evaluating their efficacy against various strains of the bacterium, including multi-drug resistant (MDR) strains.

One study focused on derivatives of 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione. Within this series, the compound 1,4-bis(4-methoxyphenyl)-2,3-bis(2-oxo-2H-chromen-3-yl)butane-1,4-dione demonstrated moderate activity. mdpi.com However, a related analog, 1,4-diphenyl-2,3-bis(2-oxo-2H-chromen-3-yl)butane-1,4-dione (11a) , showed significant promise with a Minimum Inhibitory Concentration (MIC) of 1.6 μg/mL against the H37Rv strain of Mycobacterium tuberculosis. This potency was superior to standard antitubercular drugs like Pyrazinamide (MIC 3.125 μg/mL) and Streptomycin (MIC 6.25 μg/mL). mdpi.com

Another area of research involves coumarin-triazole hybrids. Several compounds in this class exhibited notable antitubercular effects. For instance, compounds 3k and 3m were identified as potent agents against Mycobacterium tuberculosis H37Rv, with MIC values of 0.625 μg/mL. mdpi.com Furthermore, compounds 3k, 3l, and 3n showed promising activity against an MDR-TB strain at a concentration of 6.25 μg/mL. mdpi.com

The findings from these studies highlight the potential of the methoxyphenyl scaffold as a building block for developing new and effective antitubercular agents.

Table 1: Antitubercular Activity of Selected Derivatives

| Compound | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1,4-diphenyl-2,3-bis(2-oxo-2H-chromen-3-yl)butane-1,4-dione (11a) | M. tuberculosis H37Rv | 1.6 | mdpi.com |

| 1,4-bis(4-methoxyphenyl)-2,3-bis(2-oxo-2H-chromen-3-yl)butane-1,4-dione (11c) | M. tuberculosis H37Rv | 25 | mdpi.com |

| Compound 3k | M. tuberculosis H37Rv | 0.625 | mdpi.com |

| Compound 3m | M. tuberculosis H37Rv | 0.625 | mdpi.com |

| Compound 3k | MDR-TB | 6.25 | mdpi.com |

| Compound 3l | MDR-TB | 6.25 | mdpi.com |

| Compound 3n | MDR-TB | 6.25 | mdpi.com |

| Pyrazinamide (Standard) | M. tuberculosis H37Rv | 3.125 | mdpi.com |

Antioxidant Properties of Related Structures

The structural motif of a methoxy-substituted phenyl group is common in compounds investigated for antioxidant properties. The methoxy (B1213986) group can donate electrons, which helps in stabilizing radicals, a key mechanism for antioxidant activity.

Studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have revealed significant antioxidant potential. The DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging assay is a common method to evaluate this property. In one study, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17) was found to have the highest antioxidant activity in its series, being 1.13 times more active than the standard antioxidant, ascorbic acid. nih.gov Other derivatives also showed notable activity; for example, a hydrazone bearing a thiophene moiety was 1.26 times more active than ascorbic acid, while N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) was 1.37 times more active. nih.gov

Another related structure, C-tetra(4-methoxyphenyl)calix mdpi.comresorcinarene , has also been evaluated. This molecule exists in different spatial arrangements, or conformers. The "chair" conformer demonstrated very strong antioxidant activity with an IC50 value of 47.46 ppm, while the "crown" conformer showed strong activity with an IC50 of 78.46 ppm in the DPPH assay. mdpi.com

These results indicate that the inclusion of the 4-methoxyphenyl group is a viable strategy for designing potent antioxidant compounds.

Table 2: Antioxidant Activity of Structurally Related Compounds

| Compound | Assay | Activity Relative to Ascorbic Acid | IC50 (ppm) | Reference |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17) | DPPH | 1.13x higher | - | nih.gov |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) | DPPH | 1.37x higher | - | nih.gov |

| Hydrazone with thiophene moiety (29) | DPPH | 1.26x higher | - | nih.gov |

| C-tetra(4-methoxyphenyl)calix mdpi.comresorcinarene (Chair conformer) | DPPH | - | 47.46 | mdpi.com |

Role as a Key Intermediate in Clinically Relevant Compound Synthesis

Precursor for Diltiazem (B1670644) and Cardiovascular Drug Development

This compound and its close chemical relatives are crucial starting materials and intermediates in the synthesis of important cardiovascular drugs, most notably Diltiazem. researchgate.netepo.org Diltiazem is a calcium channel blocker used in the treatment of hypertension and angina. epo.orgsouthern.edu

Intermediates for Antibacterial and Antifungal Compounds

The 4-methoxyphenyl keto-ester framework serves as a versatile scaffold for the development of novel antimicrobial agents. By modifying this core structure, researchers have synthesized various derivatives with significant activity against a range of bacterial and fungal pathogens.

For instance, derivatives of (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone were synthesized and tested for antimicrobial properties. Certain compounds from this series were found to be highly active against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungi Candida albicans and Aspergillus fumigatus. researchgate.net

In another study, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were synthesized and evaluated. One resulting compound, a dihydrazide derivative (6 ), showed activity against multidrug-resistant Gram-negative pathogens, including P. aeruginosa and A. baumannii, with MIC values of 32 µg/mL. nih.gov

Furthermore, quinazolinone derivatives have been developed from methoxyphenyl precursors. The synthesized compounds 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one and 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one demonstrated significant antibacterial and antifungal activity against a panel of microorganisms including S. aureus, E. coli, and C. albicans, with MIC values ranging from 6 to 12 mg/mL. magnascientiapub.com

These examples demonstrate that the core structure of this compound is a valuable starting point for synthesizing new compounds to combat bacterial and fungal infections.

Table 3: Antimicrobial Activity of Derivatives

| Derivative Class | Target Organism(s) | MIC | Reference |

|---|---|---|---|

| (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone acids | S. aureus, E. coli, P. aeruginosa, C. albicans, A. fumigatus | Most active in series | researchgate.net |

| Dihydrazide derivative (6) | P. aeruginosa AR-1114, A. baumannii AR-0273 | 32 µg/mL | nih.gov |

Crystallographic Analysis and Structural Confirmation in Research

X-ray Diffraction Studies for Molecular Configuration and Conformation

While a specific X-ray diffraction study for Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is not prominently available in the reviewed literature, a closely related derivative, (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate, has been synthesized and its configuration unambiguously confirmed by X-ray crystallography. researchgate.net The study of this derivative provides valuable insights into the likely molecular geometry of the parent compound.

The oxime derivative was found to crystallize in a monoclinic system with the space group P21/c. researchgate.net This suggests that the parent compound, this compound, would also adopt a non-planar conformation, with the ethyl ester and methoxyphenyl groups likely oriented to minimize steric hindrance. The core propanoate chain allows for rotational freedom, and its final conformation in a crystal lattice would be influenced by intermolecular forces.

Table 1: Crystallographic Data for (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.524(3) |

| b (Å) | 7.2367(16) |

| c (Å) | 14.866(4) |

| β (°) | 111.027(4) |

| Z | 4 |

Data sourced from a study on a derivative compound. researchgate.net

Hydrogen Bonding Networks and Crystal Packing Analysis

The crystal packing of the derivative, (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate, is stabilized by intermolecular O-H···O and C-H···O hydrogen bonds. researchgate.net It is plausible that this compound, which contains carbonyl and methoxy (B1213986) groups, would also exhibit a crystal structure influenced by weak intermolecular C-H···O hydrogen bonds. These interactions would involve the hydrogen atoms of the ethyl and methylene (B1212753) groups and the oxygen atoms of the carbonyl and methoxy groups, leading to a stable three-dimensional network. A Hirshfeld surface analysis of a more complex thiazolopyrimidine derivative containing a methoxyphenyl group highlighted that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are the most significant contributors to crystal packing. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for confirming the identity and structure of organic compounds.

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be used for structural confirmation. While a complete spectral analysis for the target compound is not detailed in the provided search results, data for a similar compound, ethyl(E)-3-(4-methoxyphenyl)acrylate, shows characteristic signals. blogspot.com For this compound, one would expect to see distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, the methylene protons of the propanoate chain, and the ethyl ester protons.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic protons | 6.8 - 7.5 |

| Methoxy protons (-OCH₃) | ~3.7 |

| Methylene protons (-CH₂-) | ~3.5 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the ester and ketone carbonyl groups, the C-O bonds of the ester and ether, and the aromatic C-H bonds. chembk.comnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1740 |

| C=O (Ketone) | ~1680 |

| C-O (Ester and Ether) | 1100 - 1300 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. The molecular formula of this compound is C₁₂H₁₄O₄, which corresponds to a molecular weight of 222.24 g/mol . chembk.comscbt.com Mass spectrometry would confirm this molecular weight and provide fragmentation patterns that can further aid in structural elucidation. nist.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a important tool for predicting the mechanisms of organic reactions by calculating the energies of reactants, transition states, and products.

Such computational approaches could be applied to predict the various reaction pathways of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. For example, in its synthesis via Claisen condensation, DFT could model the deprotonation of ethyl acetate (B1210297), its subsequent nucleophilic attack on methyl anisoate, and the final expulsion of the methoxide (B1231860) leaving group to predict the most energetically favorable pathway. Similarly, in reactions such as the Biginelli or Hantzsch pyridine (B92270) synthesis where β-keto esters are key starting materials, DFT could predict the stereoselectivity and regioselectivity of the products.

A study on the Arbuzov reaction between ethyl halogenides and trimethoxyphosphine employed DFT to show a two-stage mechanism, with the second stage being rate-limiting. chemrxiv.org This highlights the capability of DFT to dissect multi-step reaction mechanisms and identify key kinetic and thermodynamic features. chemrxiv.org

| Computational Method | Application in Reaction Mechanism Prediction | Illustrative Finding on Related Compound |

| Density Functional Theory (DFT) | Elucidation of reaction pathways, transition state analysis, prediction of product stereochemistry and regiochemistry. | In the reaction of 2-methoxyfuran (B1219529) and an ethyl nitropropenoate, DFT predicted a mechanism involving zwitterionic intermediates. mdpi.comresearchgate.net |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein or nucleic acid. These methods are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The general process of a molecular docking study involves:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (e.g., this compound) is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program is used to predict the preferred orientation of the ligand when bound to the active site of the receptor.

Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations can further refine the docked complexes, providing insights into the stability of the interactions over time. nih.govnih.gov

| Computational Technique | Purpose in Studying Biological Interactions | Example from a Study on a Related Compound |